molecular formula C10H12N2O2S B13177212 4-Methyl-2-(thiolan-2-yl)pyrimidine-5-carboxylic acid

4-Methyl-2-(thiolan-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B13177212
M. Wt: 224.28 g/mol
InChI Key: BBJSKGNNQXSYAT-UHFFFAOYSA-N
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Description

4-Methyl-2-(thiolan-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a thiolan-2-yl group at the 2-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(thiolan-2-yl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a 2-halo derivative with sulfur-containing reagents . The cyclization can be achieved through [3+3], [4+2], or [5+1] heterocyclization reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(thiolan-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiolan-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(thiolan-2-yl)pyrimidine-5-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving oxidative processes and interactions with enzymes or receptors .

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

4-methyl-2-(thiolan-2-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12N2O2S/c1-6-7(10(13)14)5-11-9(12-6)8-3-2-4-15-8/h5,8H,2-4H2,1H3,(H,13,14)

InChI Key

BBJSKGNNQXSYAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2CCCS2

Origin of Product

United States

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